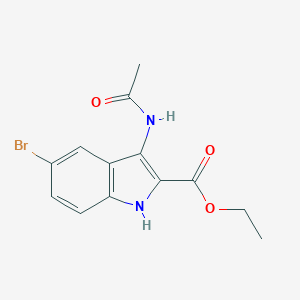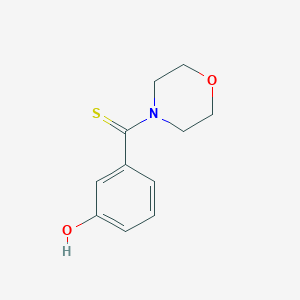
(3-ヒドロキシフェニル)(モルホリン-4-イル)メタンチオン
説明
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Hydroxyphenyl)(morpholin-4-yl)methanethione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Hydroxyphenyl)(morpholin-4-yl)methanethione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
酵素阻害:MGLおよびFAAH
(3-ヒドロキシフェニル)(モルホリン-4-イル)メタンチオン: は、酵素阻害剤としての可能性から、注目を集めています。具体的には、2つの酵素の活性を阻害します。
a. モノアシルグリセロールリパーゼ(MGL):MGLは、痛みや不安の軽減に関与するエンドカンナビノイドであるアナンダミドの分解において重要な役割を果たしています。 MGLを阻害することにより、この化合物はアナンダミドのレベルを高め、治療上の利点をもたらす可能性があります .
b. 脂肪酸アミドヒドロラーゼ(FAAH):FAAHは、神経保護効果を持つ別のエンドカンナビノイドである2-アラキドノイルグリセロール(2-AG)を分解する役割を担っています。 FAAHの阻害は、2-AGのレベルの上昇につながる可能性があり、アルツハイマー病などの神経変性疾患の管理に役立つ可能性があります .
化学構造と結晶学
(3-ヒドロキシフェニル)(モルホリン-4-イル)メタンチオンの結晶構造は、興味深い特徴を示しています。
化学的背景と今後の研究
フェニル-(モルホリノ)メタンチオン誘導体に関する継続的な研究は、製薬用途に期待が持てます。 酵素阻害特性、薬物動態、および潜在的な治療用途に関する更なる調査が必要です .
詳細については、結晶構造研究を参照してください および化合物の分子情報。他に質問があれば、遠慮なく聞いてください。
作用機序
Target of Action
The primary targets of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione are the enzymes Monoacylglycerol Lipase (MGL) and Fatty Acid Amide Hydrolase (FAAH) . These enzymes are involved in the degradation of endocannabinoids, which are compounds that play a crucial role in various physiological and pathological phenomena .
Mode of Action
(3-Hydroxyphenyl)(morpholin-4-yl)methanethione inhibits the activity of MGL and FAAH enzymes . By inhibiting these enzymes, the compound prevents the degradation of endocannabinoids, leading to an increase in their levels . This results in the amplification of the endocannabinoid signaling, which can have various effects depending on the physiological context .
Biochemical Pathways
The affected biochemical pathways primarily involve the endocannabinoid system. Endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), exert their effects by binding to cannabinoid receptors . By inhibiting MGL and FAAH, (3-Hydroxyphenyl)(morpholin-4-yl)methanethione increases the levels of these endocannabinoids, thereby enhancing the signaling through the cannabinoid receptors .
Result of Action
The molecular and cellular effects of (3-Hydroxyphenyl)(morpholin-4-yl)methanethione’s action are primarily related to the enhancement of endocannabinoid signaling . This can result in various effects, including pain relief, reduction of anxiety, and potential benefits in neurodegenerative diseases such as Alzheimer’s .
特性
IUPAC Name |
(3-hydroxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c13-10-3-1-2-9(8-10)11(15)12-4-6-14-7-5-12/h1-3,8,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBPKIZXELGKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-iodo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B402512.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)
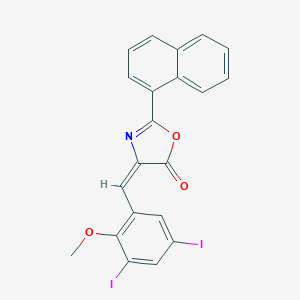
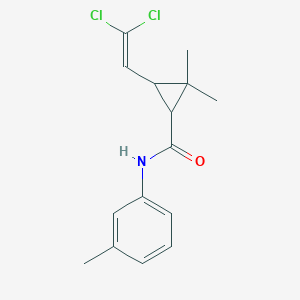
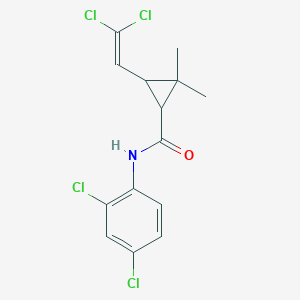
![N-(2,2,2-trichloro-1-{4-[(E)-(phenylhydrazono)methyl]phenoxy}ethyl)acetamide](/img/structure/B402523.png)
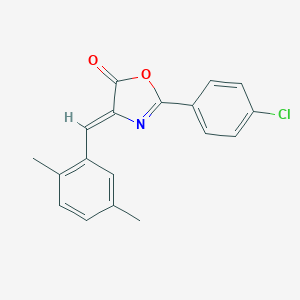
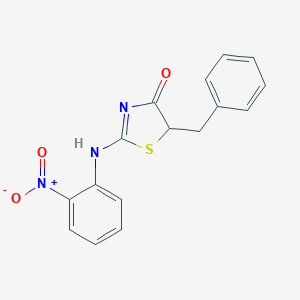
![4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402526.png)

![4,5-bis(4-bromophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B402530.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(mesityldiazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402531.png)
![3-{4-Nitrophenyl}-6-[(2-{4-nitrophenyl}-3-phenyl-6-quinoxalinyl)methyl]-2-phenylquinoxaline](/img/structure/B402534.png)
